molecular formula C13H11FN2OS B14810766 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea

Cat. No.: B14810766
M. Wt: 262.30 g/mol
InChI Key: FOTAKVGOSFYFFR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea is an organic compound with the molecular formula C13H10FNO2S It is a thiourea derivative, characterized by the presence of a fluorophenyl group and a hydroxyphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea typically involves the reaction of 4-fluoroaniline with 2-hydroxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The hydroxyphenyl group may also participate in hydrogen bonding interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(2-hydroxyphenyl)thiourea: Similar structure but with a methyl group instead of fluorine.

    1-(4-Nitrophenyl)-3-(2-hydroxyphenyl)thiourea: Similar structure but with a nitro group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H11FN2OS/c14-9-5-7-10(8-6-9)15-13(18)16-11-3-1-2-4-12(11)17/h1-8,17H,(H2,15,16,18)

InChI Key

FOTAKVGOSFYFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)O

Origin of Product

United States

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